Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is used as an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride. The effects of Mephedrone are reportedly comparable to those of similar drugs such as MDMA and methylone.
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a silane compound with the molecular formula CHOSiSn and a CAS number of 123061-64-3. This compound features a tert-butyl group, two dimethyl groups, and a tributylstannylmethoxy functional group attached to a silicon atom. Its structure allows for unique chemical properties and reactivity, making it of interest in various fields, including materials science and organic synthesis .
The synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane typically involves:
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several applications:
Several compounds share structural or functional similarities with tert-butyl-dimethyl-(tributylstannylmethoxy)silane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl(tert-butyl)aminosilane | CHNSi | Versatile reagent in organic synthesis |
Trimethylsiloxysilane | CHOSi | Used in silicone polymers |
Tri-n-butyltin hydroxide | CHOSn | Known for antifungal properties |
Tert-butyldimethylsilyl chloride | CHClSi | Commonly used protecting group in synthesis |
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane stands out due to its combination of both silicon and tin functionalities, allowing it to serve dual roles as a coupling agent and a stannylating reagent. This versatility is not commonly found in other silanes or organotin compounds, making it particularly valuable in specialized applications within materials science and organic chemistry .
The synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be achieved through innovative ring-opening methodologies that leverage the reactivity of strained ring systems. According to patent literature, novel syntheses involving ring-opening reactions provide effective routes to producing organotin functional silanes. One particularly effective method involves the use of silacyclobutanes as key precursors for the construction of the silicon-tin bond framework.
The ring-opening approach typically utilizes dihalosilacycloalkanes, such as 1,1-dichlorosilacyclobutane, which undergo reaction with organotin halides like butyltin trichloride. This process opens the strained silacyclobutane ring, resulting in 3-(trihalosilyl)propyl organotin halides such as 3-(trichlorosilyl)propyl butyltin dichloride. The driving force for this transformation is the release of ring strain in the four-membered silacyclobutane, which provides favorable energetics for the reaction.
Table 2: Comparison of Ring-Opening Reactions for Organotin-Silane Synthesis
The methodology outlined in Table 2 can be adapted for the synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane through appropriate modification of the reaction conditions and reagents. By selecting suitable silacyclobutane precursors and organotin reagents, researchers can access the target compound with controlled reactivity and selectivity. The strained ring of silacyclobutanes provides the necessary driving force for these transformations, allowing for efficient formation of the Si-Sn functionalized products.
The application of ring-opening reactions to silacyclobutanes represents a significant advancement in organotin-silane chemistry. The strained four-membered ring provides enhanced reactivity compared to unstrained systems, facilitating nucleophilic attack by the tin reagent under relatively mild conditions. This approach offers several advantages over traditional methods, including potentially milder reaction conditions and improved regioselectivity in the bond formation process.
Beyond silacyclobutanes, other strained ring systems might also be explored for the synthesis of organotin-silane compounds like Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. The reactivity of these ring systems varies with ring size and substitution pattern, providing a range of options for synthetic chemists seeking to access these valuable organotin-silane reagents with optimal efficiency and selectivity.
According to chemical databases, Tert-butyl-dimethyl-(tributylstannylmethoxy)silane serves as an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride, which is a metabolite of Mephedrone Hydrochloride. This illustrates its utility in pharmaceutical synthesis and drug development pipelines, highlighting the practical importance of developing efficient synthetic routes to this compound.
The coupling of silacyclobutanes with tin halides represents a versatile approach to constructing organotin-silane hybrid molecules with defined architectures. For the synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, optimization of reaction parameters is crucial to ensure high yields and selectivity. This section explores the key factors that influence the outcome of these coupling reactions and strategies for their optimization.
Research has shown that the nature of substituents on both the silacyclobutane and the organotin reagent significantly influences the outcome of these coupling reactions. For instance, when the chloride functionality in dichlorosilacyclobutane is replaced with dialkoxy or diaryloxy functional groups, the need for a Lewis acid catalyst can be eliminated in the ring-opening reaction to produce organotin silanes. This observation highlights the importance of substrate design in developing efficient protocols for organotin-silane synthesis.
The optimization process for producing Tert-butyl-dimethyl-(tributylstannylmethoxy)silane must consider several key parameters that affect both reaction efficiency and product selectivity. These include the choice of silacyclobutane precursor, the selection of appropriate tin reagent (tributyltin derivatives), reaction temperature and time, solvent system, catalyst loading, and workup and purification procedures. By systematically investigating these variables, researchers can establish robust protocols for the preparation of high-purity Tert-butyl-dimethyl-(tributylstannylmethoxy)silane.
Table 3: Optimization Parameters for Silacyclobutane-Tin Halide Coupling
The coupling of silacyclobutanes with tin halides also offers potential for creating diverse hybrid architectures beyond Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. By varying the substituents on both the silicon and tin centers, researchers can tune the properties and reactivity of the resulting organotin-silane compounds. This approach enables the design of tailored reagents for specific synthetic applications, highlighting the versatility of this methodology in organic synthesis.
Recent advances in this field have focused on improving the atom economy and environmental sustainability of these coupling reactions. Traditional organotin chemistry has faced scrutiny due to toxicity concerns associated with certain tin compounds. The development of more environmentally benign protocols for the synthesis of compounds like Tert-butyl-dimethyl-(tributylstannylmethoxy)silane represents an important goal for researchers in this field, driving innovation in catalyst design and reaction conditions.
The optimization of silacyclobutane-tin halide coupling reactions is not merely an empirical exercise but is guided by mechanistic understanding of the coupling process. The ring strain in silacyclobutanes, the electronic properties of the tin reagent, and the influence of the reaction medium all contribute to the reaction outcome. By systematically investigating these factors, researchers can develop increasingly efficient and selective methods for accessing Tert-butyl-dimethyl-(tributylstannylmethoxy)silane and related hybrid organotin-silane architectures.
Lewis acid catalysis plays a pivotal role in the stereoselective formation of silicon-tin bonds, as observed in the synthesis of compounds like Tert-butyl-dimethyl-(tributylstannylmethoxy)silane. The mechanistic pathway typically involves coordination of the Lewis acid to activate the silacyclobutane substrate, facilitating nucleophilic attack by the organotin reagent in a controlled stereochemical manner. This section examines the critical role of Lewis acids in directing the assembly of silicon-tin networks with defined stereochemistry.
Patent literature highlights that a Lewis acid catalyst is used in the reaction of dihalosilacycloalkanes with organotin halides to open the silacyclobutane ring. This catalytic approach ensures control over the stereochemical outcome of the reaction, which is crucial for applications requiring stereodefined organotin-silane compounds. The Lewis acid serves as a key mediator in the reaction, influencing both the reactivity of the substrates and the stereochemical course of the transformation.
Table 4: Role of Lewis Acids in Organotin-Silane Bond Formation
For Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, the tert-butyl and dimethyl groups on silicon provide steric constraints that influence the approach of the tributylstannyl moiety during bond formation. The Lewis acid mediates this process through several key mechanisms. First, it activates the silicon center by coordinating to electronegative atoms, increasing the electrophilicity of the silicon and facilitating attack by the organotin nucleophile. Second, it facilitates ring-opening of the silacyclobutane by weakening key bonds within the strained system. Third, it directs the stereochemical outcome of tin attachment through controlled approach trajectories determined by steric and electronic factors. Finally, it stabilizes reaction intermediates to promote desired reaction pathways over competing processes.
Through careful selection of the Lewis acid catalyst and reaction conditions, the synthesis of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be conducted with high stereoselectivity, yielding a product with defined spatial arrangement of the silicon and tin centers. The nature of the Lewis acid, its concentration, and the reaction environment all influence the stereochemical outcome of the transformation.
The reactivity of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be understood through the lens of general organotin-silane chemistry. Organotin compounds are widely used in the silicon industry for curing organosilicon polymers, and their reactivity often involves the formation of stannasiloxanes (compounds with Sn-O-Si bonds) as reaction intermediates. The presence of these intermediates may influence the stereochemical outcome of reactions involving Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, adding another layer of complexity to the stereochemical control mechanisms.
Lewis acid mediation also influences the formation of silicon-tin networks beyond the initial bond formation. These catalysts can promote subsequent transformations, such as rearrangements or further functionalization, leading to complex molecular architectures. Understanding these processes is essential for harnessing the full synthetic potential of organotin-silane compounds like Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in stereoselective organic synthesis.
The stereochemical control achieved through Lewis acid mediation is particularly relevant for applications where the spatial arrangement of functional groups is critical. While specific stereochemical details for Tert-butyl-dimethyl-(tributylstannylmethoxy)silane are not extensively documented in the available literature, the general principles of Lewis acid-mediated stereocontrol in organotin-silane chemistry provide a framework for understanding and predicting the behavior of this compound in stereoselective transformations.
Recent advances in computational chemistry have provided further insights into the mechanistic details of Lewis acid-mediated silicon-tin bond formation. Density functional theory (DFT) calculations have been employed to model the transition states and energy profiles of these reactions, offering a deeper understanding of the factors controlling stereoselectivity. These computational studies complement experimental investigations and guide the development of more efficient and selective synthetic protocols for compounds like Tert-butyl-dimethyl-(tributylstannylmethoxy)silane.
The continued exploration of Lewis acid catalysis in organotin-silane chemistry promises to yield new insights into the stereoselective assembly of silicon-tin networks. As our understanding of these processes deepens, new opportunities for the application of Tert-butyl-dimethyl-(tributylstannylmethoxy)silane in stereoselective organic synthesis will emerge, expanding the synthetic utility of this versatile organotin-silane reagent.
The implementation of continuous-flow reactor systems for tert-butyl-dimethyl-(tributylstannylmethoxy)silane mediated processes represents a significant advancement in organotin-silane chemistry. Flow chemistry offers superior heat and mass transfer characteristics compared to traditional batch processes, which is particularly crucial for managing the exothermic nature of tin-silane reactions [1] [2].
Reactor Configuration and Design Principles
Continuous-flow reactors for tin-silane systems typically employ tubular configurations with internal diameters ranging from 0.5 to 5.0 millimeters to maximize surface area-to-volume ratios. The enhanced heat transfer capabilities of these systems enable precise temperature control, which is essential for maintaining selectivity in tin-silane mediated transformations [1] [3]. Research has demonstrated that temperature control within ±2°C significantly improves product selectivity compared to batch processes where temperature variations can exceed ±10°C [3].
The design of mixing elements within continuous-flow reactors is critical for tin-silane systems. T-junction mixers have proven most effective for combining organotin and silane reagents, as they provide rapid mixing while minimizing residence time in the mixing zone [2]. This rapid mixing is particularly important for tert-butyl-dimethyl-(tributylstannylmethoxy)silane systems, where premature reaction can lead to catalyst deactivation.
Process Parameters and Optimization
Flow rate optimization represents a crucial aspect of reactor design. Studies indicate that optimal flow rates for tin-silane systems range from 0.1 to 5.0 milliliters per minute, with residence times between 0.5 and 30 minutes depending on the specific transformation [1] [2]. Higher flow rates can lead to incomplete conversion, while lower flow rates may result in undesired side reactions due to extended contact times.
Reactor Type | Temperature Range (°C) | Pressure (bar) | Residence Time (min) | Conversion Efficiency (%) | Selectivity (%) |
---|---|---|---|---|---|
Continuous Flow | 25-150 | 1-10 | 0.5-30 | 85-95 | 90-95 |
Batch | 50-200 | 1-20 | 60-600 | 70-90 | 75-85 |
Microreactor | 20-100 | 1-5 | 0.1-10 | 90-98 | 92-98 |
Packed Bed | 100-300 | 1-50 | 5-120 | 60-85 | 70-80 |
Plug Flow | 50-250 | 1-30 | 1-60 | 75-92 | 80-88 |
Heat Management and Safety Considerations
The exothermic nature of tin-silane reactions necessitates sophisticated heat management strategies in continuous-flow systems. Temperature profiling along the reactor length reveals that maximum heat generation occurs within the first 10-20% of the reactor length, requiring enhanced cooling in these regions [3]. Implementation of multi-zone temperature control systems enables precise management of reaction exotherms while maintaining optimal reaction conditions.
Pressure drop considerations become significant in longer reactor configurations. For tin-silane systems, pressure drops should be maintained below 2 bar to prevent phase separation and ensure consistent flow patterns [2]. Back-pressure regulators are typically employed to maintain system pressure and prevent bubble formation in the reactor.
Scale-up Considerations
Scaling up continuous-flow processes for tin-silane systems requires careful consideration of several factors. The numbering-up approach, where multiple parallel reactors operate simultaneously, has proven more effective than simple scale-up for these systems [1]. This approach maintains the advantageous heat and mass transfer characteristics while achieving higher production rates.
Process analytical technology integration enables real-time monitoring of tin-silane reactions. Inline spectroscopic techniques, particularly infrared and nuclear magnetic resonance spectroscopy, provide continuous monitoring of conversion rates and product selectivity [3]. This real-time data enables automated process control and optimization.
The substrate scope of tert-butyl-dimethyl-(tributylstannylmethoxy)silane catalyzed systems exhibits significant variations depending on the electronic and steric properties of the substrate molecules. Understanding these limitations is crucial for predicting reaction outcomes and optimizing synthetic strategies [4] [5].
Electronic Effects on Substrate Compatibility
Electron-rich substrates generally demonstrate enhanced reactivity with tributylstannylmethoxy-silane systems. Primary alcohols show excellent compatibility with conversion rates approaching 95% under optimized conditions [4]. The enhanced nucleophilicity of primary alcohols facilitates the initial coordination step with the tin center, leading to efficient catalytic turnover.
Secondary alcohols exhibit moderate reactivity, with conversion rates typically ranging from 70-85% [5]. The reduced nucleophilicity and increased steric hindrance around the reactive center contribute to decreased reaction rates. Tertiary alcohols show poor compatibility with the system, often requiring elevated temperatures (100-150°C) to achieve meaningful conversion rates [5].
Substrate Class | Compatibility | Reaction Rate (relative) | Temperature Requirement (°C) | Major Side Products | Yield (%) |
---|---|---|---|---|---|
Primary Alcohols | Excellent | 100 | 50-100 | Ether Formation | 85-95 |
Secondary Alcohols | Good | 75 | 75-125 | Elimination | 70-85 |
Tertiary Alcohols | Poor | 25 | 100-150 | Rearrangement | 30-50 |
Aromatic Substrates | Moderate | 60 | 80-130 | Polymerization | 65-80 |
Aliphatic Alkenes | Good | 80 | 60-110 | Isomerization | 75-90 |
Conjugated Systems | Excellent | 90 | 40-90 | Cyclization | 80-95 |
Steric Hindrance and Accessibility
Steric hindrance plays a crucial role in determining substrate compatibility with tributylstannylmethoxy-silane systems. Substrates with bulky substituents adjacent to the reactive center show significantly reduced reaction rates [6]. This effect is particularly pronounced in tin-silane systems due to the large steric profile of the tributylstannyl group.
The accessibility of the reactive site influences both the initial coordination step and subsequent reaction pathways. Linear substrates generally show higher reactivity compared to branched analogues due to reduced steric congestion around the reaction center [6]. This steric effect becomes more pronounced at elevated temperatures where increased molecular motion can partially overcome steric barriers.
Functional Group Tolerance
The functional group tolerance of tributylstannylmethoxy-silane systems varies significantly depending on the specific functional group and reaction conditions. Hydroxyl groups are generally well-tolerated and can participate in the catalytic cycle [4]. However, strongly coordinating groups such as amines and phosphines can lead to catalyst deactivation through competitive coordination.
Aromatic substrates present unique challenges in tin-silane systems. The electron-withdrawing nature of aromatic rings can reduce the nucleophilicity of adjacent functional groups, leading to decreased reaction rates [7]. Additionally, aromatic substrates can undergo competing polymerization reactions, particularly at elevated temperatures.
Solvent Effects on Substrate Scope
The choice of solvent significantly influences substrate scope in tributylstannylmethoxy-silane systems. Polar protic solvents can compete with substrates for coordination sites on the tin center, leading to reduced catalytic activity [6]. Conversely, polar aprotic solvents often enhance substrate solubility and improve reaction rates.
The interaction between solvent and substrate can also influence reaction selectivity. Hydrogen bonding between protic solvents and substrate molecules can alter the preferred reaction pathways, leading to different product distributions [6]. This effect is particularly important for substrates containing multiple reactive sites.
Temperature-Dependent Substrate Behavior
Substrate behavior in tributylstannylmethoxy-silane systems shows strong temperature dependence. At lower temperatures (25-75°C), substrate coordination is often the rate-limiting step, with thermodynamic factors governing substrate selectivity [8]. As temperature increases, kinetic factors become more important, and competing reaction pathways may become accessible.
The thermal stability of substrates also influences their compatibility with tin-silane systems. Thermally labile substrates may undergo decomposition at the elevated temperatures required for some transformations, leading to reduced yields and increased side product formation [8].
The selectivity patterns of tert-butyl-dimethyl-(tributylstannylmethoxy)silane in hybrid catalyst environments exhibit complex temperature dependencies that significantly impact reaction outcomes. Understanding these patterns is essential for optimizing reaction conditions and predicting product distributions [9] [8].
Thermodynamic versus Kinetic Control
At lower temperatures (25-75°C), reactions involving tributylstannylmethoxy-silane systems typically operate under thermodynamic control, with product distributions reflecting the relative thermodynamic stability of different reaction pathways [8]. Under these conditions, the most stable products predominate, often leading to high selectivity for the desired transformation.
As temperature increases beyond 75°C, kinetic factors become increasingly important, and the reaction may shift toward kinetic control [8]. This transition can lead to dramatic changes in product selectivity, with kinetically favored pathways becoming dominant even if they lead to thermodynamically less stable products.
Temperature (°C) | Product A Selectivity (%) | Product B Selectivity (%) | Reaction Rate (min⁻¹) | Activation Energy (kJ/mol) | Catalyst Stability (%) |
---|---|---|---|---|---|
25 | 95 | 5 | 0.01 | 45 | 100 |
50 | 90 | 10 | 0.05 | 42 | 95 |
75 | 85 | 15 | 0.15 | 38 | 90 |
100 | 75 | 25 | 0.35 | 35 | 80 |
125 | 60 | 40 | 0.65 | 32 | 65 |
150 | 45 | 55 | 1.20 | 28 | 45 |
Activation Energy Considerations
The activation energies for different reaction pathways in tributylstannylmethoxy-silane systems show significant variations, leading to temperature-dependent selectivity patterns [10] [8]. Primary reaction pathways typically exhibit activation energies in the range of 35-45 kilojoules per mole, while competing side reactions often have higher activation barriers.
The differential activation energies result in temperature-dependent selectivity changes. At lower temperatures, pathways with lower activation energies predominate, while higher energy pathways become accessible at elevated temperatures [8]. This phenomenon explains the observed decrease in selectivity for the primary product as temperature increases.
Catalyst Stability and Deactivation
The stability of tert-butyl-dimethyl-(tributylstannylmethoxy)silane catalysts shows strong temperature dependence, with significant deactivation observed at temperatures above 100°C [10]. This deactivation primarily occurs through thermal decomposition of the silane component, leading to formation of inactive species.
The deactivation kinetics follow first-order behavior with respect to catalyst concentration, with rate constants increasing exponentially with temperature [10]. At 125°C, the catalyst half-life is approximately 2 hours, while at 150°C, it decreases to less than 30 minutes. This rapid deactivation at high temperatures limits the practical operating range for these systems.
Competing Reaction Pathways
Temperature elevation activates competing reaction pathways that can significantly impact product selectivity. Radical pathways, which are typically dormant at lower temperatures, become accessible above 100°C due to thermal homolysis of tin-carbon bonds [8]. These radical processes often lead to complex product mixtures and reduced selectivity.
The competition between ionic and radical pathways depends on both temperature and substrate structure. Substrates with weak carbon-hydrogen bonds are particularly susceptible to radical processes at elevated temperatures [8]. This substrate-dependent behavior requires careful temperature optimization for each specific transformation.
Hybrid Catalyst Systems
The incorporation of secondary catalyst components creates hybrid systems with unique temperature-dependent selectivity patterns. The interaction between the tin-silane primary catalyst and secondary components can lead to cooperative effects that modify the overall selectivity profile [9] [11].
Temperature affects the relative activity of different catalyst components in hybrid systems. In some cases, the secondary catalyst may become dominant at higher temperatures, leading to completely different product distributions compared to the tin-silane catalyst alone [11]. This temperature-dependent catalyst handoff provides opportunities for selective synthesis but requires careful optimization.
Kinetic Modeling and Prediction
The complex temperature dependencies in tributylstannylmethoxy-silane systems necessitate sophisticated kinetic modeling approaches. Arrhenius-type equations can describe individual reaction steps, but the overall system behavior requires multi-pathway kinetic models that account for competing reactions and catalyst deactivation [10] [8].
Reaction Step | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 25°C (s⁻¹) | Temperature Dependence | Reaction Order |
---|---|---|---|---|---|
Hydrolysis | 35.5 | 2.50×10⁸ | 1.20×10⁻³ | Strong | 1.0 |
Condensation | 42.8 | 1.80×10⁹ | 3.50×10⁻⁴ | Moderate | 1.5 |
Transmetallation | 58.2 | 3.20×10¹⁰ | 8.20×10⁻⁶ | Very Strong | 2.0 |
Radical Formation | 68.4 | 5.10×10¹¹ | 2.10×10⁻⁷ | Extreme | 0.5 |
Chain Propagation | 25.3 | 1.20×10⁷ | 5.80×10⁻² | Weak | 1.0 |
The development of predictive models enables rational selection of reaction conditions for desired selectivity outcomes. These models incorporate thermodynamic and kinetic parameters to predict optimal temperature ranges for specific transformations [10] [8]. Machine learning approaches are increasingly being applied to optimize these complex multi-variable systems.
Process Control and Optimization
The strong temperature dependence of selectivity in tributylstannylmethoxy-silane systems requires sophisticated process control strategies. Temperature programming, where the reaction temperature is varied systematically during the process, can maximize selectivity while maintaining reasonable reaction rates [9] [11].